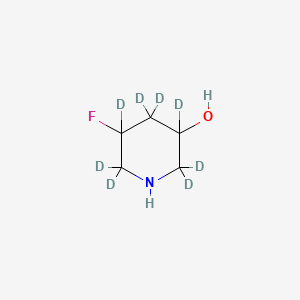
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol typically involves multiple steps. One common method involves the fluorination of a piperidine precursor. For example, the fluorination of pyridine by CoF3 at elevated temperatures (150°C) can yield fluorinated products . The reaction conditions often require careful control of temperature and the use of specific fluorinating agents to achieve the desired product.
Industrial Production Methods
Industrial production of fluorinated piperidines may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. The process may also include purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated compound with similar applications in chemistry and biology.
Fluoropyridines: A class of compounds with similar fluorine substitution patterns and applications.
Uniqueness
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination can result in distinct chemical and biological properties, making it valuable for specific applications where other fluorinated compounds may not be as effective.
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
2,2,3,4,4,5,6,6-octadeuterio-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
Clé InChI |
NEKACQUHAHXIIL-JVKIUYSHSA-N |
SMILES isomérique |
[2H]C1(C(C(NC(C1([2H])F)([2H])[2H])([2H])[2H])([2H])O)[2H] |
SMILES canonique |
C1C(CNCC1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
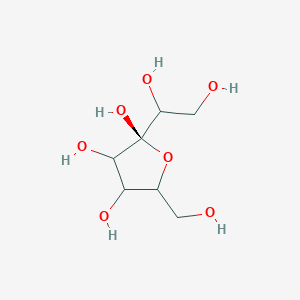
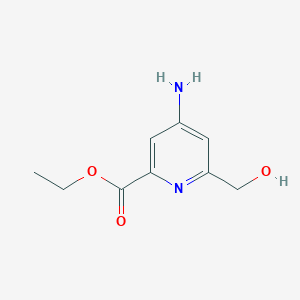
![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)
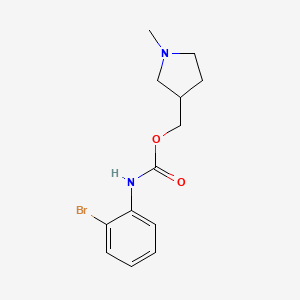
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
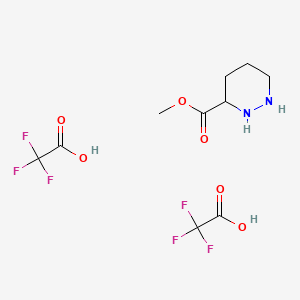
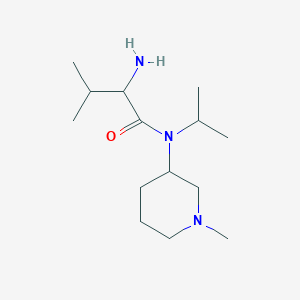
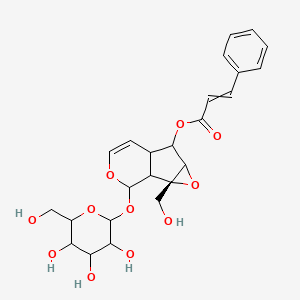

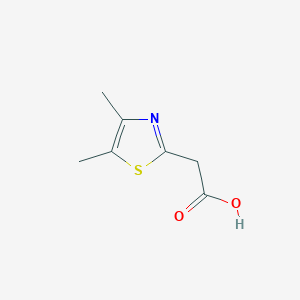
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
